
5-Chloro-2-ethynyl-1,3-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-ethynyl-1,3-difluorobenzene: is an organic compound with the molecular formula C8H3ClF2 and a molecular weight of 172.56 g/mol . It is characterized by the presence of a chloro group, two fluorine atoms, and an ethynyl group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethynyl-1,3-difluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that contains the necessary substituents.
Ethynylation: The ethynyl group is introduced via a coupling reaction, often using acetylene or its derivatives in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Halogenation: Large-scale halogenation using industrial reactors.
Catalytic Coupling: Ethynylation using efficient catalytic systems to ensure high yield and purity.
化学反应分析
Types of Reactions: 5-Chloro-2-ethynyl-1,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with hydrogen, halogens, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Addition Reactions: Hydrogen gas (H2) with a palladium catalyst for hydrogenation; halogens (Cl2, Br2) for halogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Major Products:
Substitution Products: Depending on the nucleophile, products may include 5-substituted-2-ethynyl-1,3-difluorobenzene derivatives.
Addition Products: Hydrogenated or halogenated derivatives of the original compound.
Oxidation and Reduction Products: Various oxidized or reduced forms of the compound.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural properties.
Biological Probes: Utilized in the design of probes for studying biological systems.
Industry:
Material Science: Employed in the production of advanced materials with specific properties.
Chemical Manufacturing: Used in the synthesis of specialty chemicals and polymers.
作用机制
The mechanism of action of 5-Chloro-2-ethynyl-1,3-difluorobenzene involves its interaction with molecular targets through its functional groups. The chloro, fluorine, and ethynyl groups can participate in various chemical interactions, such as:
Electrophilic and Nucleophilic Interactions: The compound can act as an electrophile or nucleophile in different reactions.
Catalytic Activity: The ethynyl group can facilitate catalytic processes by forming complexes with metal catalysts.
相似化合物的比较
2-Ethynyl-1,3-difluorobenzene: Lacks the chloro group, resulting in different reactivity and applications.
5-Chloro-1,3-difluorobenzene: Lacks the ethynyl group, affecting its chemical behavior and uses.
5-Chloro-2-ethynylbenzene: Lacks the fluorine atoms, leading to variations in its chemical properties.
Uniqueness: 5-Chloro-2-ethynyl-1,3-difluorobenzene is unique due to the presence of all three functional groups (chloro, fluorine, and ethynyl) on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
属性
IUPAC Name |
5-chloro-2-ethynyl-1,3-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKKCHRUYAYPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-2-(benzenesulfonyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile](/img/structure/B2963685.png)
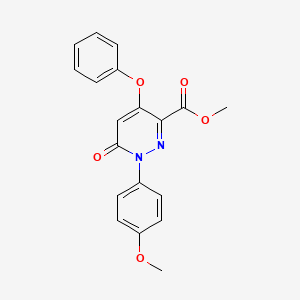
![N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide](/img/structure/B2963687.png)
![2-(3,4-Dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2963689.png)
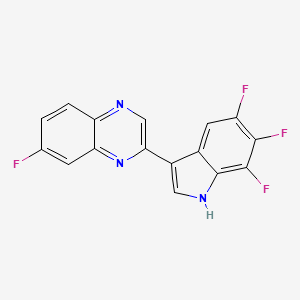
![5-(4-fluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2963693.png)
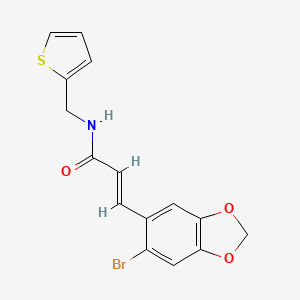
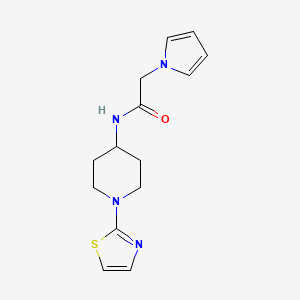
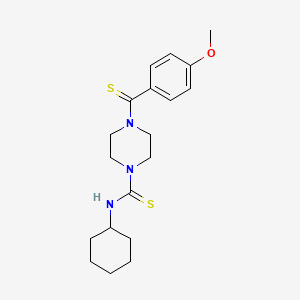
![3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2963697.png)

![N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2963701.png)
![ethyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2963707.png)
![6-(2-bromoethyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2963708.png)
